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Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

Cat. No.: B564258

Introduction

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related
Compound A, is a critical impurity and a primary degradation product of Amlodipine.[1][2][3] It
forms primarily through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a
more stable aromatic pyridine ring.[3] This transformation can occur under various stress
conditions, including the presence of oxidizing agents, acidic environments, and exposure to
light.[4][5] As a well-characterized impurity, Dehydro Amlodipine Oxalate serves as an
essential reference standard for pharmaceutical researchers and drug development
professionals. Its use is vital for the development and validation of stability-indicating analytical
methods, impurity profiling, and ensuring the quality, safety, and efficacy of Amlodipine-
containing drug products.

High-purity Dehydro Amlodipine Oxalate is utilized to:

e Develop and validate robust analytical methods such as High-Performance Liquid
Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

o Conduct comprehensive impurity profiling to meet regulatory requirements.

» Perform stability and forced degradation studies to understand the degradation pathways of
Amlodipine and establish appropriate storage conditions and shelf-life for the drug product.
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Identifier Value

3-0-ethyl 5-O-methyl 2-(2-
Chemical Name aminoethoxymethyl)-4-(2-chlorophenyl)-6-

methylpyridine-3,5-dicarboxylate;oxalic acid

Amlodipine EP Impurity D Oxalate Salt,

Synonyms Amlodipine USP Related Compound A
CAS Number 1216406-90-4

Molecular Formula C22H25CIN209

Molecular Weight 496.89

Amlodipine Degradation Pathway

The formation of Dehydro Amlodipine is a key degradation pathway for Amlodipine. The
diagram below illustrates the transformation of the dihydropyridine ring of Amlodipine into the
pyridine ring of Dehydro Amlodipine, a process that can be induced by oxidative, acidic, or
photolytic stress.
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Amlodipine Degradation to Dehydro Amlodipine.
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Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Amlodipine and the

conditions under which Dehydro Amlodipine is formed. The following table summarizes results

from various stress conditions.

Stress Condition

Reagents and

% Degradation of

Primary
Degradation

Conditions Amlodipine
Product
o ) 5 mol/L HCI at 80°C Dehydro Amlodipine
Acidic Hydrolysis Up to 75.2% ]
for 6 hours (Impurity D)

Alkaline Hydrolysis

5 mol/L NaOH at 80°C

for 6 hours

Total degradation

Various hydrolysis

products

Oxidative Degradation

3% H202 at 80°C for

6 hours

Up to 80.1%

Dehydro Amlodipine
(Impurity D)

Photodegradation

Photostability
chamber (UV/Vis light)
for 14 days

32.2%

Dehydro Amlodipine
(Impurity D)

Experimental Protocols

1. Protocol for Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of Dehydro

Amlodipine Oxalate for use in HPLC analysis.

» Objective: To prepare accurate concentrations of Dehydro Amlodipine Oxalate reference

standard for calibration and quantification.

o Materials:

o Dehydro Amlodipine Oxalate Reference Standard

o Methanol (HPLC grade)

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b564258?utm_src=pdf-body
https://www.benchchem.com/product/b564258?utm_src=pdf-body
https://www.benchchem.com/product/b564258?utm_src=pdf-body
https://www.benchchem.com/product/b564258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

[e]

Diluent (e.g., Mobile Phase or a mixture of Methanol and water)

o

Volumetric flasks (Class A)

[¢]

Analytical balance

[¢]

Pipettes (calibrated)

e Procedure:

o Stock Solution Preparation (e.g., 100 pg/mL):

= Accurately weigh approximately 10 mg of Dehydro Amlodipine Oxalate Reference
Standard into a 100 mL volumetric flask.

» Add a sufficient amount of methanol to dissolve the standard completely. Sonicate if
necessary.

= Dilute to the mark with methanol and mix thoroughly.
o Working Standard Solution Preparation (e.g., 1 pg/mL):
» Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

» Dilute to the mark with the chosen diluent and mix thoroughly. This working solution is
now ready for injection into the HPLC system.

2. Protocol for Stability-Indicating HPLC Method for Amlodipine and its Impurities

This protocol outlines a general stability-indicating HPLC method for the separation and
quantification of Amlodipine and Dehydro Amlodipine.

» Objective: To separate and quantify Amlodipine and Dehydro Amlodipine (Impurity D) in a
drug substance or product.

o Chromatographic Conditions:
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Parameter Condition

Column C18, 150 mm x 4.6 mm, 3 um particle size

Phosphate buffer with triethylamine, pH
adjusted to 2.8

Mobile Phase A

Mobile Phase B Acetonitrile

) ) A time-based gradient can be optimized to
Gradient Elution ] ) N
ensure separation of all impurities.

Flow Rate 1.0 mL/min

Column Temperature 35°C

) 270 nm for Dehydro Amlodipine (Impurity D) and
Detection Wavelength ) N o
340 nm for other impurities and Amlodipine.

Injection Volume 100 pL

e System Suitability:
o Inject the working standard solution multiple times (e.qg., six replicates).

o The relative standard deviation (%0RSD) for the peak area of Dehydro Amlodipine should
be not more than 5.0%.

o The resolution between the Amlodipine peak and the Dehydro Amlodipine peak should be
not less than 2.0.

o Sample Preparation (from Tablets):
o Weigh and finely powder not fewer than 20 tablets.

o Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of
Amlodipine, into a 100 mL volumetric flask.

o Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.

o Dilute to volume with the diluent and mix well.
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o Centrifuge a portion of this solution at 4000 RPM for 15 minutes.

o Filter the supernatant through a 0.45 um membrane filter before injection.

e Quantification:

o The concentration of Dehydro Amlodipine in the sample is determined by comparing its
peak area to the peak area of the Dehydro Amlodipine Oxalate working standard
solution using an external standard method.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Amlodipine impurities
using Dehydro Amlodipine Oxalate as a reference standard.
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Workflow for Impurity Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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